molecular formula C17H18FN3O4S B11634683 1-(3-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(3-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11634683
M. Wt: 379.4 g/mol
InChI Key: UNFQZOIJRCLJBE-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenylmethyl group and a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 2-nitrobenzenesulfonyl chloride.

    Formation of Intermediate: The first step involves the reaction of 3-fluorobenzyl chloride with piperazine to form 1-(3-fluorobenzyl)piperazine.

    Sulfonylation: The intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids or bases.

Major Products

    Reduction: 1-[(3-Aminophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding sulfonic acids and piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the effects of fluorinated and nitro-substituted piperazines on biological systems.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine and nitro groups can influence the compound’s binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler analog with similar structural features but lacking the nitrobenzenesulfonyl group.

    4-(2-Nitrobenzenesulfonyl)piperazine: Another analog that lacks the fluorophenylmethyl group.

Uniqueness

1-[(3-Fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine is unique due to the combination of the fluorophenylmethyl and nitrobenzenesulfonyl groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its simpler analogs.

Properties

Molecular Formula

C17H18FN3O4S

Molecular Weight

379.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18FN3O4S/c18-15-5-3-4-14(12-15)13-19-8-10-20(11-9-19)26(24,25)17-7-2-1-6-16(17)21(22)23/h1-7,12H,8-11,13H2

InChI Key

UNFQZOIJRCLJBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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